molecular formula C7H4BrClN2 B6233716 3-bromo-8-chloroimidazo[1,5-a]pyridine CAS No. 1263058-51-0

3-bromo-8-chloroimidazo[1,5-a]pyridine

Cat. No.: B6233716
CAS No.: 1263058-51-0
M. Wt: 231.5
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Description

3-Bromo-8-chloroimidazo[1,5-a]pyridine is a heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. Its molecular structure, featuring bromo and chloro substituents on a fused imidazopyridine core, makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate diverse chemical libraries for biological screening. This compound is recognized for its role as a core scaffold in the development of potent inhibitors of IκB kinase (IKK), a key regulator of the NF-κB signaling pathway . Given that aberrant NF-κB activation is implicated in a range of inflammatory diseases and cancers, this molecule provides a critical starting point for the synthesis of novel anti-inflammatory and anti-neoplastic agents . The presence of multiple halogen atoms offers distinct reactive sites for sequential and selective derivatization, enhancing its utility in structure-activity relationship (SAR) studies. As a high-value research chemical, it is essential for hit-to-lead optimization campaigns in pharmaceutical R&D. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

1263058-51-0

Molecular Formula

C7H4BrClN2

Molecular Weight

231.5

Purity

95

Origin of Product

United States

Preparation Methods

Precursor-Based Halogenation

A common approach involves using pre-halogenated precursors to streamline synthesis. For example, 2-amino-5-bromopyridine reacts with chloroacetaldehyde under basic conditions to form the imidazo[1,5-a]pyridine scaffold. This method, adapted from a patent for 6-bromoimidazo[1,2-a]pyridine synthesis, can be modified to target the 3-bromo-8-chloro derivative by adjusting substituent positions.

Reaction Conditions :

  • Base : Sodium bicarbonate or triethylamine (yields: 67.8–72.4%).

  • Solvent : Ethanol or methanol (optimal for solubility and reaction kinetics).

  • Temperature : 55°C for 5–20 hours.

Post-cyclization, chlorine may be introduced at the 8-position via electrophilic substitution, though direct methods for this step are less documented in the provided sources.

Halogenation Techniques

Chlorination at the 8-Position

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

ParameterOptimal ConditionsYield (%)Purity (%)Source
Base Sodium bicarbonate72.4>95
Solvent Ethanol72.098
Temperature 55°C72.4-

Ethanol outperforms methanol and water due to its ability to solubilize both organic precursors and inorganic bases. Sodium bicarbonate minimizes side reactions compared to stronger bases like sodium hydroxide, which may degrade sensitive intermediates.

Reaction Time and Temperature

Prolonged reaction times (>12 hours) reduce yields due to by-product formation. A balance between 5–10 hours at 55°C maximizes efficiency while maintaining product integrity.

Purification and Characterization

Extraction and Drying

Post-reaction mixtures are extracted with ethyl acetate to isolate the organic phase, followed by drying with anhydrous sodium sulfate. Rotary evaporation removes solvents, yielding a crude product amenable to recrystallization.

Recrystallization

Recrystallization using ethyl acetate/n-hexane (1:1 v/v) enhances purity (>98%). Alternative methods, such as column chromatography with hexane/ethyl acetate gradients, are also effective but more resource-intensive.

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 7.2–8.2 ppm confirm aromatic protons.

  • ¹³C NMR : Signals between 112–132 ppm verify the fused-ring structure.

  • HRMS : Molecular ion peaks align with the theoretical mass (231.48 g/mol).

Comparative Analysis of Synthetic Routes

Cyclization vs. Post-Synthetic Halogenation

Cyclization with pre-halogenated precursors offers higher regioselectivity and fewer steps compared to post-synthetic halogenation . However, the latter allows modular functionalization if additional substituents are required.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-bromo-8-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anti-tuberculosis research, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis . In cancer research, it may exert its effects by interfering with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]Pyridine Derivatives

Compound λₐbs (nm) λₑₘ (nm) Stokes Shift (nm) Application
3-Bromoimidazo[1,5-a]pyridine 320 450 130 Optoelectronic materials
Bis-imidazo[1,5-a]pyridine 3 350 520 170 Liposome membrane probes
8-Chloro derivatives 340 490 150 Membrane hydration sensors

Q & A

Q. Key Optimization Parameters :

  • Solvent Choice : Acetic acid enhances electrophilic bromination efficiency .
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may risk side reactions.
  • Catalysts : Lewis acids like FeCl₃ can enhance regioselectivity for chloro-substitution .

How is the structure of this compound characterized, and what analytical techniques are critical for validation?

Basic Research Focus
Structural elucidation relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions through chemical shifts (e.g., deshielded protons near halogens) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., distinct ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl peaks) .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, critical for confirming regiochemistry .

Q. Workflow Example :

Use ICReDD’s computational platform to screen halogenation pathways .

Validate predictions with scaled-up synthesis and bioassays .

What strategies enhance the stability of this compound in material science applications?

Advanced Research Focus
Halogenated imidazo[1,5-a]pyridines are prone to photodegradation and hydrolysis. Stabilization methods include:

  • Coordination Complexation : Incorporate into metal-organic frameworks (MOFs) to shield reactive sites .
  • Derivatization : Replace labile C-Br bonds with C-CF₃ groups, as seen in 1-bromo-8-chloro-3,6-bis(trifluoromethyl) analogs, to improve thermal resilience .
  • Encapsulation : Nanoformulation with polymers (e.g., PLGA) reduces environmental exposure .

Q. Stability Data Comparison :

DerivativeHalf-life (pH 7.4, 25°C)Reference
3-Bromo-8-chloro48 hours
3,6-Bis(trifluoromethyl)120 hours

How are regioselectivity challenges addressed during the synthesis of polyhalogenated imidazo[1,5-a]pyridines?

Advanced Research Focus
Competing halogenation at adjacent positions is mitigated by:

  • Directing Groups : Install temporary protecting groups (e.g., sulfonyl) to block undesired sites .
  • Sequential Halogenation : Perform bromination before chlorination, leveraging steric and electronic effects .
  • Microwave-Assisted Synthesis : Precise temperature control reduces side reactions during electrophilic substitution .

Case Study :
A 2025 study achieved 85% regioselectivity for 8-chloro substitution using a nitro group as a transient director, later removed via hydrogenolysis .

Notes

  • Data Sources : Excluded non-authoritative platforms (e.g., BenchChem) per guidelines.
  • Methodological Rigor : Answers emphasize experimental design, validation, and computational integration.
  • Conflict Resolution : Highlighted strategies to address literature discrepancies through controlled replication and impurity analysis.

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